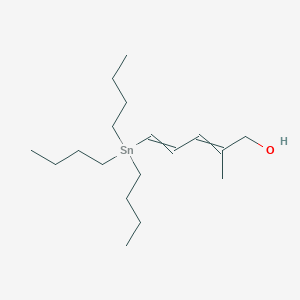
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is an organotin compound that features a stannyl group attached to a penta-2,4-dien-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol can be achieved through the Horner-Wittig reaction. This method involves the acylation of phosphine oxides with enals, followed by a regiochemically controlled allylic alcohol transposition . The reaction conditions typically include the use of a base such as sodium hydride or sodium amide to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille cross-coupling reactions.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound can be used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol involves its interaction with molecular targets through its stannyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activity. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)penta-2,4-dien-1-ol is unique due to its penta-2,4-dien-1-ol backbone, which provides distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.
Propiedades
Número CAS |
139427-06-8 |
|---|---|
Fórmula molecular |
C18H36OSn |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
2-methyl-5-tributylstannylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-3-4-6(2)5-7;3*1-3-4-2;/h1,3-4,7H,5H2,2H3;3*1,3-4H2,2H3; |
Clave InChI |
AAZOPNWQKZHFPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)




![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)


![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)

![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)


